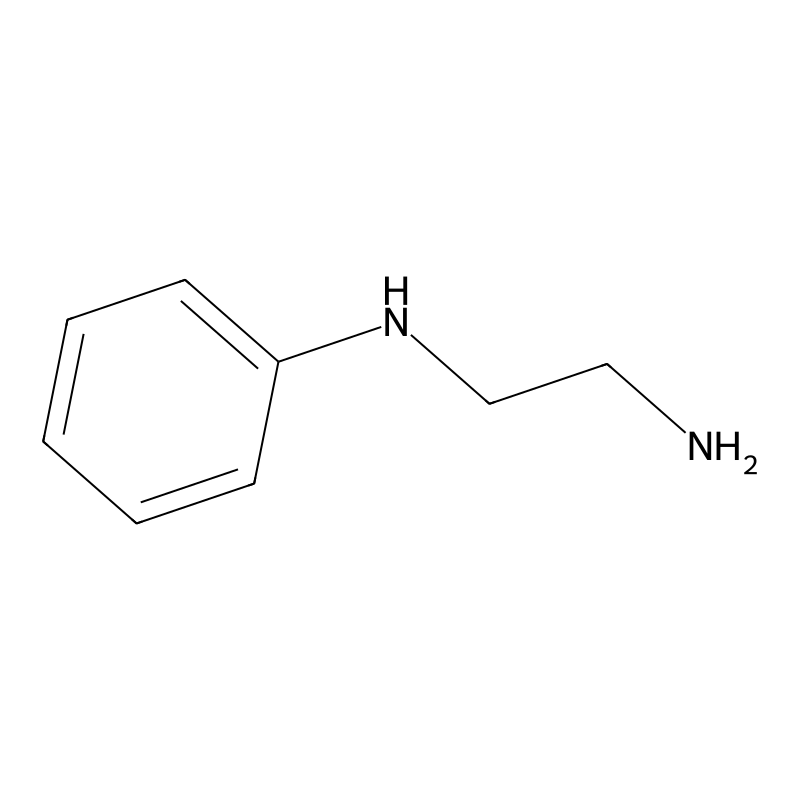N-Phenylethylenediamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of other chemicals
N-Phenylethylenediamine is a versatile building block used in the synthesis of various other chemicals, including:
- Pharmaceuticals: It serves as a precursor for the synthesis of some pharmaceuticals, such as antihistamines and decongestants. However, due to potential health concerns, its use in the production of finished drug products is generally discouraged. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:
- Dyes and pigments: N-Phenylethylenediamine is a component in the production of certain dyes and pigments. Source: PubChem, N-Phenylethylenediamine:
- Polymers: It can be used as a crosslinking agent in the production of some polymers. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:
Complexation agent
N-Phenylethylenediamine can act as a chelating agent, forming complexes with metal ions. This property makes it useful in various research applications, such as:
- Separation science: It can be used to separate and purify metals from mixtures. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:
- Catalysis: N-Phenylethylenediamine can be incorporated into catalysts for various chemical reactions. Source: Sigma-Aldrich product page on N-Phenylethylenediamine:
N-Phenylethylenediamine is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of approximately 136.19 g/mol. It is classified as a diamine due to the presence of two amine functional groups. This compound appears as a colorless to light yellow liquid and is known for its distinctive aromatic properties, attributed to the phenyl group attached to the ethylenediamine backbone. N-Phenylethylenediamine is commonly used in various chemical applications, particularly in the synthesis of dyes, pharmaceuticals, and other organic compounds .
N-PED is considered a mild irritant and can cause skin and eye irritation upon contact []. It is also a suspected respiratory irritant. Here's a summary of the safety hazards:
- Toxicity: Limited data available on oral or inhalation toxicity. However, skin contact can cause irritation [].
- Flammability: Flammable liquid with a flash point of 110 °C [].
- Reactivity: Can react violently with strong oxidizing agents [].
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling N-PED.
- Avoid skin and eye contact.
- Work in a well-ventilated area.
- Properly dispose of waste according to local regulations.
- Acylation: Reacting with acyl chlorides to form amides.
- Alkylation: Undergoing alkylation with alkyl halides to produce N-alkyl derivatives.
- Condensation Reactions: It can condense with aldehydes or ketones to form imines or Schiff bases.
- Complex Formation: N-Phenylethylenediamine can act as a ligand in coordination chemistry, forming complexes with transition metals, which have applications in catalysis and materials science .
Research indicates that N-Phenylethylenediamine exhibits various biological activities. It has been studied for its potential as a ligand in biochemical systems and has shown some inhibitory effects on certain cytochrome P450 enzymes, which are critical for drug metabolism. Additionally, it has been investigated for its role in complexing metal ions, which can influence biological pathways involving metal-dependent enzymes .
N-Phenylethylenediamine can be synthesized through several methods:
- Reduction of Nitro Compounds: Reducing nitrophenyl compounds using catalytic hydrogenation or chemical reducing agents.
- Direct Amination: Reacting phenylacetylene with ammonia under specific conditions to yield N-phenylethylenediamine.
- Sonochemical Methods: Recent studies have explored sonochemical approaches that allow for rapid synthesis using water as a solvent, yielding high purity products efficiently .
N-Phenylethylenediamine finds applications across various fields:
- Dyes and Pigments: It is utilized in the production of azo dyes and other coloring agents.
- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
- Polymer Chemistry: It is used in the formulation of polyurethanes and other polymers due to its reactivity with isocyanates .
- Analytical Chemistry: Employed as a reagent in analytical methods for detecting metal ions through complexation.
Interaction studies involving N-Phenylethylenediamine have primarily focused on its complexation with metal ions. These studies reveal that the compound can form stable complexes with various transition metals, which are relevant for applications in catalysis and materials science. The ligand properties of N-Phenylethylenediamine make it suitable for designing new catalysts and materials with specific properties tailored for industrial applications .
Several compounds share structural similarities with N-Phenylethylenediamine, each exhibiting unique properties and applications:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| N,N-Dimethylaniline | 121-69-7 | 0.90 | Used primarily as a precursor for dyes and pigments |
| N,N,N',N'-Tetramethyl-1,2-diaminoethane | 105-63-9 | 0.88 | Exhibits strong basicity; used in polymer synthesis |
| N,N'-Bis(2-aminoethyl)aniline | 102664-66-4 | 0.89 | Functions as a cross-linking agent in polymer chemistry |
| 1,2-Diaminobenzene (o-phenylenediamine) | 95-54-5 | 0.87 | Known for its use in rubber processing |
| N,N'-Diethylbenzene-1,2-diamine | 29103-75-1 | 0.90 | Utilized in organic synthesis and as a curing agent |
N-Phenylethylenediamine's unique combination of an aromatic ring with two amino groups distinguishes it from these similar compounds, particularly in its reactivity profile and applications in dye chemistry and coordination complexes .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H314 (97.78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








